molecular formula C7H9BrN4O B8201294 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide

Cat. No.: B8201294
M. Wt: 245.08 g/mol
InChI Key: IZNLQXULDPDGJT-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, specifically, has garnered interest due to its potential antimicrobial and cytotoxic properties .

Preparation Methods

The synthesis of 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-amino-6-bromopyrazine-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is converted to its corresponding amide by reacting with ethylamine under suitable conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The amino group at the 3-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. Palladium catalysts are commonly used in these reactions.

The major products formed depend on the specific reagents and conditions used in these reactions .

Scientific Research Applications

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. These interactions can disrupt essential biological pathways, leading to antimicrobial or cytotoxic effects .

Comparison with Similar Compounds

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

3-amino-6-bromo-N-ethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4O/c1-2-10-7(13)5-6(9)11-3-4(8)12-5/h3H,2H2,1H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLQXULDPDGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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